molecular formula C5H10ClN5 B12827603 2,3,5,6-Tetraaminopyridine hydrochloride

2,3,5,6-Tetraaminopyridine hydrochloride

Cat. No.: B12827603
M. Wt: 175.62 g/mol
InChI Key: BDAJUYFGYBZCBE-UHFFFAOYSA-N
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Description

Pyridine-2,3,5,6-tetraamine hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its multiple amine groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3,5,6-tetraamine hydrochloride typically involves a two-step process: nitration and hydrogenation. The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product. The hydrogenation step employs a H2/Pd/C/C2H5OH system, resulting in a highly efficient conversion .

Industrial Production Methods: In industrial settings, the production of pyridine-2,3,5,6-tetraamine hydrochloride follows similar synthetic routes but on a larger scale. The use of advanced reactors and continuous flow systems ensures high yield and purity while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,5,6-tetraamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include nitric acid and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Various halogenating agents and catalysts are employed.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Pyridine-2,3,5,6-tetraamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2,3,5,6-tetraamine hydrochloride involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its interaction with enzymes and receptors .

Comparison with Similar Compounds

    2,3,5,6-Tetraaminopyridine: Similar in structure but without the hydrochloride component.

    Pyridine-2,3,5,6-tetraamine trihydrochloride: A closely related compound with three hydrochloride groups.

Uniqueness: Pyridine-2,3,5,6-tetraamine hydrochloride is unique due to its specific arrangement of amine groups and the presence of the hydrochloride component, which enhances its solubility and reactivity in various chemical environments .

Properties

Molecular Formula

C5H10ClN5

Molecular Weight

175.62 g/mol

IUPAC Name

pyridine-2,3,5,6-tetramine;hydrochloride

InChI

InChI=1S/C5H9N5.ClH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,6-7H2,(H4,8,9,10);1H

InChI Key

BDAJUYFGYBZCBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1N)N)N)N.Cl

Origin of Product

United States

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